O-Desmethyl Gefitinib (chemical name: 7-[(3-chloro-4-fluorophenyl)amino]-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one) is a primary metabolite of the tyrosine kinase inhibitor Gefitinib [, , , ]. It is primarily studied within the context of Gefitinib metabolism and its implications for drug efficacy and personalized medicine.
Synthesis Analysis
The provided papers focus on O-Desmethyl Gefitinib formation as a metabolite of Gefitinib rather than its direct synthesis. In vitro studies primarily utilize human liver microsomes and expressed human cytochrome P450 enzymes, particularly CYP2D6, to generate O-Desmethyl Gefitinib from Gefitinib for analysis [, ].
Chemical Reactions Analysis
The primary chemical reaction studied involving O-Desmethyl Gefitinib is its formation via O-demethylation of Gefitinib, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 [, ]. This reaction represents a crucial step in the metabolic pathway of Gefitinib in humans.
Applications
Understanding Gefitinib Metabolism: O-Desmethyl Gefitinib serves as a key marker for investigating the metabolic pathways of Gefitinib in humans [, , ].
Pharmacokinetic Studies: Monitoring O-Desmethyl Gefitinib levels in plasma helps understand Gefitinib's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion [, , ].
Personalized Medicine: Evaluating the impact of genetic variations in CYP2D6 on O-Desmethyl Gefitinib formation aids in personalizing Gefitinib treatment strategies [, ].
Drug-Drug Interaction Studies: Research on potential interactions between Gefitinib and other drugs, particularly those metabolized by CYP2D6 or affecting its activity, utilize O-Desmethyl Gefitinib as a probe [].
Related Compounds
Gefitinib
Compound Description: Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in a variety of human cancers. [] Gefitinib is metabolized by the cytochrome P450 (CYP) enzyme system, primarily by CYP3A4 and CYP2D6. []
Relevance: O-Desmethyl Gefitinib is the major metabolite of Gefitinib in human plasma. [] O-Desmethyl Gefitinib is formed by the O-demethylation of Gefitinib, a reaction catalyzed primarily by CYP2D6. [] While O-Desmethyl Gefitinib is less potent than Gefitinib as an EGFR inhibitor, it may still contribute to the clinical activity of Gefitinib. []
M537194
Compound Description: M537194 is a metabolite of Gefitinib that is formed by the stepwise removal of the morpholine ring and propoxy side chain. []
Relevance: M537194 is a structurally related compound to O-Desmethyl Gefitinib, sharing the quinazoline core structure. [] Both compounds are products of Gefitinib metabolism, highlighting the metabolic pathways of the parent drug. []
M387783
Compound Description: M387783 is a metabolite of Gefitinib, arising from the metabolic pathway involving the opening of the morpholine ring and subsequent degradation. []
Relevance: Similar to O-Desmethyl Gefitinib, M387783 is a product of Gefitinib metabolism, emphasizing the different metabolic transformations the parent compound undergoes. [] These metabolites provide insights into the breakdown pathways of Gefitinib in biological systems. []
M523595
Compound Description: M523595 is a metabolite of Gefitinib that is formed by the O-demethylation of the quinazoline methoxy group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PKR-IN-C51 is a protein kinase R (PKR) inhibitor. It acts by correcting the aberrant splicing of MBNL1-dependent pre-mRNAs in DM1 cells without affecting the splicing pattern in normal non-DM1 cells..
[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate is a natural product found in Cladosporium cladosporioides with data available.
PK-THPP is a brain-penetrant inhibitor of the two-pore domain potassium channel K2P9.1/TASK-3 (IC50 = 0.035 µM). It is selective for K2P9.1/TASK-3 over K2P2.1/TREK1 and the voltage-gated potassium channel subtype Kv1.5 (IC50s = ~5 and >10 µM, respectively), as well as a panel of more than 100 receptors, ion channels, and enzymes at 10 µM but does inhibit K2P3.1/TASK-1 (IC50 = 0.3 µM). PK-THPP (100 mg/kg, s.c.) increases the time spent awake and decreases the duration of rapid eye movement (REM) and delta sleep in mice. PK-THPP is a TASK-3 channel blocker.